calcein disodium salt principle of fluorescence
calcein disodium salt principle of fluorescence
Topic: Calcein Disodium Salt: Principle of Fluorescence, Photophysics, and Bioanalytical Applications Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals[1]
Executive Summary: The Dual-Mode Fluorophore
Calcein disodium salt (CAS 108750-13-6) is a hydrophilic, polyanionic derivative of fluorescein functionalized with two iminodiacetic acid (IDA) groups.[1] Unlike its acetoxymethyl ester counterpart (Calcein-AM), which is a membrane-permeant pro-fluorophore, the disodium salt is membrane-impermeant and inherently fluorescent.[1]
Its utility in high-precision bioassays stems from two distinct photophysical "switches":[1]
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Concentration-Dependent Self-Quenching: At high millimolar concentrations, calcein molecules form non-fluorescent dimers, a property exploited to measure membrane permeability and liposomal stability.[1]
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Metal-Ion Chelation Quenching: The IDA groups chelate transition metals (e.g., Co²⁺, Mn²⁺, Cu²⁺), quenching fluorescence via electron transfer.[1] This mechanism is the gold standard for assessing the mitochondrial permeability transition pore (mPTP).
Molecular Architecture & Photophysics
1.1 Chemical Identity
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Core Structure: Fluorescein backbone modified with methylene-iminodiacetic acid groups at the 2' and 7' positions.
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Solubility: Highly water-soluble due to the carboxylate groups; insoluble in non-polar organic solvents.
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Charge State: At physiological pH (7.4), calcein carries a net negative charge (typically -4), preventing passive diffusion across lipid bilayers.[1]
1.2 Spectral Characteristics
Calcein exhibits classic fluorescein-like spectral properties but with enhanced stability in the physiological pH range.[2]
| Parameter | Value | Notes |
| Excitation Max ( | 494–495 nm | Matches Argon laser (488 nm) and standard FITC filters.[1] |
| Emission Max ( | 515–517 nm | Bright green fluorescence.[1] |
| Extinction Coefficient ( | ~75,000 M⁻¹cm⁻¹ | High absorptivity allows detection at low concentrations.[1] |
| Quantum Yield ( | ~0.92 (pH > 7) | Near-unity quantum yield makes it one of the brightest probes available.[1] |
| pH Stability | pH 6.5 – 12.0 | Fluorescence is stable.[1][2] Below pH 6.0, protonation of the phenolic group diminishes fluorescence. |
1.3 The Mechanism of Fluorescence
Fluorescence occurs via the excitation of electrons in the xanthene ring system from the ground state (
Critical Differentiator: Unlike fluorescein, calcein's fluorescence is not significantly quenched by calcium or magnesium at physiological pH.[1] However, binding to paramagnetic transition metals (Co²⁺, Mn²⁺) or heavy metals (Cu²⁺) induces rapid intersystem crossing or electron transfer, effectively silencing the fluorophore.[1]
The "Self-Validating" Mechanisms
To use calcein effectively, one must understand the two primary modes of signal modulation. These are not artifacts but the fundamental principles behind its assays.
Mechanism A: Concentration-Dependent Self-Quenching
This is the principle behind Liposome Leakage Assays .[1]
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Dilute State (< 1 mM): Monomeric calcein is highly fluorescent.[1]
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Concentrated State (> 70 mM): Calcein molecules pack closely, leading to the formation of non-fluorescent H-dimers and efficient homo-FRET (Förster Resonance Energy Transfer), which dissipates excitation energy as heat.[1]
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The Assay Logic: Encapsulate calcein at >70 mM (dark). If the membrane leaks, calcein is released into the bulk buffer (dilute), and fluorescence typically increases by 10–100 fold.
Mechanism B: Chelation-Dependent Quenching
This is the principle behind mPTP and Cytosolic Access Assays .
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The Probe: Cytosolic calcein (derived from hydrolyzed Calcein-AM).
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The Quencher: Cobalt chloride (CoCl₂). Co²⁺ cannot cross intact biological membranes but quenches calcein instantly upon contact.[1]
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The Assay Logic:
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Load cells with Calcein-AM
Cytosolic Calcein (Green).[1] -
Add CoCl₂ to medium.
-
Result: Cytosolic fluorescence is quenched. Mitochondrial fluorescence remains (since Co²⁺ cannot enter healthy mitochondria).[1]
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Event: If the mitochondrial pore (mPTP) opens, Co²⁺ enters and quenches the mitochondrial signal.[4]
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Visualizing the Logic
The following diagram illustrates the bifurcation of calcein utility based on its physical state (Encapsulated vs. Free) and Chemical Environment (Chelated vs. Non-Chelated).
Figure 1: Mechanistic pathways of Calcein fluorescence modulation.[1][5] Green nodes indicate the active fluorophore; red nodes indicate quenched states.
Experimental Protocols
Protocol A: Liposome Leakage Assay (Membrane Integrity)
Objective: Quantify the destabilizing effect of a drug or peptide on a lipid bilayer.
Reagents:
Step-by-Step Methodology:
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Hydration: Dissolve Calcein Disodium Salt in buffer (e.g., HEPES, pH 7.4) to a final concentration of 70–100 mM . Note: Adjust osmolarity of the buffer to match physiological conditions if necessary, but the calcein itself contributes significantly to osmolarity.
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Encapsulation: Hydrate a dried lipid film with the calcein solution. Perform freeze-thaw cycles and extrusion (e.g., 100 nm polycarbonate filter) to form Large Unilamellar Vesicles (LUVs).[1]
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Purification (Critical): Pass the vesicle suspension through a Sephadex G-50 column to remove unencapsulated (free) calcein.[1] The vesicles will elute in the void volume.
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Validation: The purified vesicle solution should exhibit low fluorescence (background) due to self-quenching.
-
-
Assay Setup:
-
Place vesicles in a fluorometer cuvette or plate.
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Excitation: 495 nm | Emission: 515 nm.
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Record Baseline Fluorescence (
).[1]
-
-
Challenge: Add the test compound (drug/peptide) and record fluorescence over time (
). -
Total Lysis: Add 0.1% Triton X-100 to rupture all vesicles, releasing all dye.[1] Record Maximum Fluorescence (
).[1] -
Calculation:
[1]
Protocol B: The Cobalt-Calcein Assay (Mitochondrial Pores)
Objective: Detect the opening of the Mitochondrial Permeability Transition Pore (mPTP).[7]
Reagents:
Step-by-Step Methodology:
-
Loading: Incubate cells with 1 µM Calcein-AM for 15–30 minutes at 37°C. The non-fluorescent ester enters the cell and is cleaved by cytosolic esterases into fluorescent Calcein (salt).
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Quenching: Wash cells and add Tyrode’s buffer containing 1 mM CoCl₂ .
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Imaging/Flow Cytometry: Observe the punctate mitochondrial staining.
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Induction: Treat cells with an mPTP inducer (e.g., high Ca²⁺ or oxidative stress agent).[1]
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Readout: If mPTP opens, Co²⁺ floods the mitochondrial matrix, quenching the remaining fluorescence.[7]
-
Loss of Signal = Pore Opening.
-
Troubleshooting & Optimization
| Issue | Root Cause | Corrective Action |
| High Background in Liposome Assay | Incomplete removal of free calcein during column purification.[1] | Use a longer column (Sephadex G-75) or perform dialysis.[1] Ensure flow rate is slow. |
| No Fluorescence after Lysis | pH of the lysis buffer is too low (< 6.0). | Check buffer pH. Calcein fluorescence drops sharply in acidic environments. |
| Unexpected Leakage | Osmotic shock. | Ensure the internal (calcein) and external (buffer) solutions are iso-osmotic. 70 mM Calcein contributes ~200-300 mOsm.[1] |
| Cytosolic Signal Not Quenched (Co assay) | Insufficient CoCl₂ concentration or incubation time.[1] | Increase CoCl₂ to 2-5 mM.[1] Ensure Co²⁺ is not precipitating with phosphate buffers (use HEPES/Tyrode's).[1] |
References
-
National Institutes of Health (NIH). (2020).[1] Calcein Fluorescence Quenching to Measure Plasma Membrane Water Flux in Live Mammalian Cells. PMC7606775. Retrieved from [Link]
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ResearchGate. (2022).[1][6] Leaky membrane fusion: an ambivalent effect induced by antimicrobial polycations (Calcein Leakage Assay Protocol). Retrieved from [Link]
Sources
- 1. CAS 108750-13-6: CALCEIN DISODIUM SALT, INDICATOR FOR COM … [cymitquimica.com]
- 2. biotium.com [biotium.com]
- 3. Leaky membrane fusion: an ambivalent effect induced by antimicrobial polycations - Nanoscale Advances (RSC Publishing) DOI:10.1039/D2NA00464J [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Calcein - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Regulation of mitochondrial permeability transition pore by PINK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
